3-(3-Fluorophenoxymethyl)benzonitrile
Description
3-(3-Fluorophenoxymethyl)benzonitrile is a benzonitrile derivative characterized by a fluorophenoxymethyl substituent at the 3-position of the aromatic ring. Below, we systematically compare its structural and functional attributes with similar compounds.
Properties
IUPAC Name |
3-[(3-fluorophenoxy)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-5-2-6-14(8-13)17-10-12-4-1-3-11(7-12)9-16/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDVJPDUNWWLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Fluorophenoxymethyl)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a fluorinated phenyl group and a benzonitrile moiety, suggests possible interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C14H12FNO |
| Molecular Weight | 227.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1019437-40-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which may improve its binding affinity and selectivity for biological targets.
Pharmacological Studies
Recent studies have explored the pharmacological potential of compounds similar to this compound. For instance, research indicates that fluorinated compounds often exhibit enhanced biological activity due to their electronic properties. A study highlighted that the inclusion of a trifluoromethyl group in similar structures significantly increased potency against certain enzymes, such as reverse transcriptase .
Case Study: Anticancer Activity
A notable case study investigated the anticancer properties of related compounds, including those with similar structural motifs. In vitro assays demonstrated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells, likely mediated through interactions with specific signaling pathways .
Toxicological Profile
The toxicological assessment of fluorinated compounds is crucial for understanding their safety profile. Preliminary studies suggest that this compound has a favorable safety profile, with low toxicity observed in preliminary animal models. However, further comprehensive toxicological evaluations are necessary to establish its safety for therapeutic use.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other fluorinated compounds known for their biological activities:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzonitrile Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): The 3-nitro group in 3-nitrobenzonitrile increases electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, the 3-fluorophenoxymethyl group in the target compound balances lipophilicity and metabolic stability due to fluorine’s moderate electronegativity. The trifluoromethyl group in 5FB enhances binding to ERRα via hydrophobic interactions, whereas the oxadiazole-pyridinyl moiety in compound 1 contributes to antimicrobial activity by disrupting microbial membranes.
Steric and Stereochemical Influences:
Hydrogen-Bonding and Interaction Profiles
- 5FB forms hydrogen bonds with ARG 372 via its thiazolidinone carbonyl, a feature absent in the target compound. The nitrile group in benzonitrile derivatives generally acts as a weak hydrogen-bond acceptor, which may influence solubility and protein interactions.
Physicochemical Properties
- Lipophilicity:
- Metabolic Stability:
- Fluorine in the target compound may reduce oxidative metabolism, similar to strategies observed in compound 26 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
